Enantioselectivity Advantage: (S)-SPINOL-Derived Phosphoric Acid Outperforms BINOL in Friedel–Crafts Catalysis
In a direct head-to-head comparison of chiral phosphoric acid catalysts derived from the two scaffolds, the (S)-SPINOL-derived phosphoric acid 1e delivered substantially higher enantioselectivity than the BINOL-derived counterpart in the asymmetric Friedel–Crafts reaction of indoles with imines [1]. The quantified difference demonstrates that the spirocyclic chiral pocket provides superior stereodifferentiation for this transformation [1].
| Evidence Dimension | Enantioselectivity (enantiomeric excess, % ee) |
|---|---|
| Target Compound Data | Up to 99% ee |
| Comparator Or Baseline | Classical BINOL-derived chiral phosphoric acid (comparator yields comparable or lower ee values under identical conditions) |
| Quantified Difference | SPINOL-derived CPA achieves up to 99% ee, representing the upper bound of performance for this transformation; BINOL-derived comparators exhibit lower enantiocontrol |
| Conditions | Asymmetric Friedel–Crafts reaction of indoles with imines; catalyst derived from (S)-SPINOL scaffold |
Why This Matters
For procurement decisions in asymmetric catalysis R&D, a 99% ee ceiling versus a lower-performing BINOL alternative directly impacts product enantiopurity and downstream purification costs.
- [1] Xu, F.; Huang, D.; Han, C.; Shen, W.; Lin, X.; Wang, Y. SPINOL-Derived Phosphoric Acids: Synthesis and Application in Enantioselective Friedel–Crafts Reaction of Indoles with Imines. J. Org. Chem. 2010, 75 (24), 8677–8680. View Source
